
Hafnium titanium oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hafnium titanium oxide is a compound that combines the elements hafnium and titanium with oxygen. This compound is known for its unique properties, including high dielectric constant, high thermal stability, and excellent chemical resistance. These characteristics make it a valuable material in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Hafnium titanium oxide can be synthesized through several methods, including:
Sol-Gel Method: This involves the hydrolysis and condensation of metal alkoxides, such as hafnium and titanium alkoxides, in a solution. The resulting gel is then dried and calcined to form the oxide.
Hydrothermal Synthesis: This method involves reacting hafnium and titanium precursors in an aqueous solution at high temperatures and pressures. This process can produce nanoparticles with controlled sizes and shapes.
Chemical Vapor Deposition (CVD): In this method, hafnium and titanium precursors are vaporized and then reacted with oxygen in a high-temperature chamber to form a thin film of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale sol-gel or hydrothermal processes. These methods are scalable and can produce high-purity materials suitable for various applications.
化学反応の分析
Types of Reactions
Hafnium titanium oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxides.
Reduction: It can be reduced to lower oxidation states using reducing agents like hydrogen or carbon monoxide.
Substitution: Hafnium and titanium atoms in the oxide lattice can be substituted with other metal atoms to modify the material’s properties.
Common Reagents and Conditions
Oxidation: Oxygen or ozone at high temperatures.
Reduction: Hydrogen gas or carbon monoxide at elevated temperatures.
Substitution: Metal salts or organometallic compounds in a suitable solvent.
Major Products Formed
Oxidation: Higher oxides of hafnium and titanium.
Reduction: Lower oxides or elemental hafnium and titanium.
Substitution: Doped this compound with modified properties.
科学的研究の応用
Hafnium titanium oxide has a wide range of scientific research applications, including:
Electronics: Used as a high-k dielectric material in semiconductor devices to improve performance and reduce power consumption.
Catalysis: Acts as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biomedical Applications: Investigated for use in drug delivery systems and as a component in bioactive coatings for implants.
Energy Storage: Utilized in the development of advanced batteries and supercapacitors due to its high dielectric constant and stability.
作用機序
The mechanism by which hafnium titanium oxide exerts its effects depends on its application:
In Electronics: The high dielectric constant of this compound allows it to store more charge, making it an effective material for capacitors and other electronic components.
In Catalysis: The compound provides active sites for chemical reactions, facilitating the conversion of reactants to products.
In Biomedical Applications: Its biocompatibility and stability make it suitable for use in medical devices and drug delivery systems.
類似化合物との比較
Hafnium titanium oxide can be compared with other similar compounds, such as:
Zirconium Titanium Oxide: Similar in structure and properties but with slightly different chemical behavior due to the presence of zirconium instead of hafnium.
Titanium Oxide: Known for its photocatalytic properties, titanium oxide is widely used in applications like solar cells and environmental remediation.
Conclusion
This compound is a versatile compound with a wide range of applications in electronics, catalysis, biomedical fields, and energy storage. Its unique properties, such as high dielectric constant and thermal stability, make it a valuable material for scientific research and industrial use.
特性
分子式 |
H4HfO4Ti-4 |
|---|---|
分子量 |
294.38 g/mol |
IUPAC名 |
hafnium;titanium;tetrahydroxide |
InChI |
InChI=1S/Hf.4H2O.Ti/h;4*1H2;/p-4 |
InChIキー |
IQLBAKODPPKIOC-UHFFFAOYSA-J |
正規SMILES |
[OH-].[OH-].[OH-].[OH-].[Ti].[Hf] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


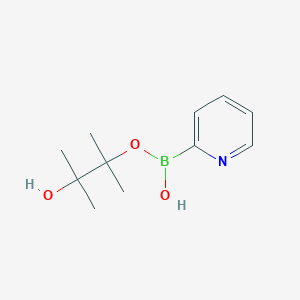

![1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid](/img/structure/B13818346.png)
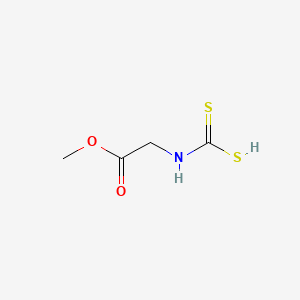
![(R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)

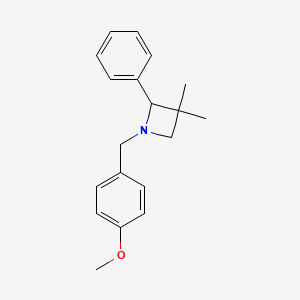
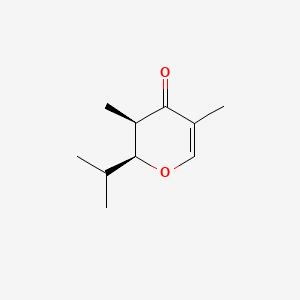
![Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-](/img/structure/B13818367.png)
![1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI)](/img/structure/B13818376.png)
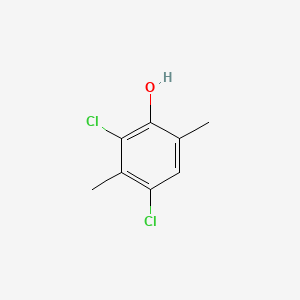
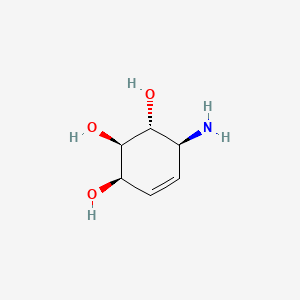
![2-[2-[(3-Ethyl-5-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-1-(3-sulfopropyl)naphtho[1,2-d]thiazolium hydroxide,inner salt](/img/structure/B13818393.png)
![N-[(Piperazin-1-yl)methyl]acetamide](/img/structure/B13818400.png)
